

13,14-Dihydro-15-keto-PGE2-d4 chemical structure and properties

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Compound of Interest

Compound Name: 13,14-Dihydro-15-keto-PGE2-d4

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An In-Depth Technical Guide to 13,14-Dihydro-15-keto-PGE2-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **13,14-Dihydro-15-keto-PGE2-d4**, a crucial internal standard for the quantification of the primary metabolite of prostaglandin E2 (PGE2).

Chemical Structure and Properties

13,14-Dihydro-15-keto-prostaglandin E2-d4 (d4-PGEM) is the deuterated form of 13,14-dihydro-15-keto-PGE2 (PGEM), the major circulating metabolite of PGE2. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without altering its chemical behavior during sample preparation and analysis.

Chemical Identity

Property	Value
Chemical Name	9,15-dioxo-11 α -hydroxy-prost-5Z-en-1-oic-3,3,4,4-d4 acid
Synonyms	13,14-dh-15-keto PGE2-d4, 13,14-dihydro-oxo-PGE2-d4, PGEM-d4
CAS Number	363-23-5 (unlabeled)
Molecular Formula	C ₂₀ H ₂₈ D ₄ O ₅
Molecular Weight	356.5 g/mol

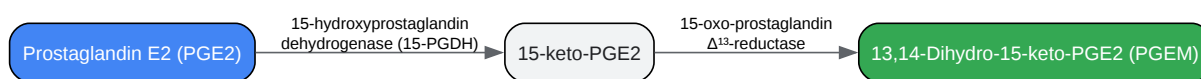
Physicochemical Properties

Property	Value
Appearance	Typically supplied as a solution in methyl acetate
Purity	≥99% deuterated forms (d ₁ -d ₄)
Solubility	DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1]
Storage Temperature	-20°C

Biological Context and Metabolism

13,14-Dihydro-15-keto-PGE2 is the primary and more stable plasma metabolite of PGE2.[2][3] The metabolic conversion from the biologically active PGE2 to the inactive PGEM is a two-step enzymatic process. This pathway is a key mechanism for regulating the physiological and pathological effects of PGE2.

The metabolic cascade begins with the oxidation of the 15-hydroxyl group of PGE2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming 15-keto-PGE2. Subsequently, the Δ^{13} double bond is reduced by 15-oxo-prostaglandin Δ^{13} -reductase to yield 13,14-dihydro-15-keto-PGE2.[1][2][3]



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PGE2 Metabolic Pathway to PGEM.

Unlike its precursor, 13,14-dihydro-15-keto PGE2 does not effectively bind to the PGE2 receptors EP2 and EP4.[1][2] Altered levels of this metabolite have been observed in various physiological and pathological states, including pregnancy, labor, and non-small cell lung cancer.[1][2]

Experimental Protocols

The quantification of 13,14-dihydro-15-keto-PGE2 in biological matrices is critical for understanding the role of PGE2 in various biological processes. The use of a stable isotope-labeled internal standard like **13,14-Dihydro-15-keto-PGE2-d4** is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids.

3.1.1. Sample Preparation (Solid-Phase Extraction)

- **Spiking:** To 1 mL of biological fluid (e.g., plasma, urine, cell culture supernatant), add a known amount of **13,14-Dihydro-15-keto-PGE2-d4** (e.g., 1 ng).
- **Acidification:** Acidify the sample to pH 3-4 with a dilute acid (e.g., formic acid).
- **SPE Column Conditioning:** Condition a C18 solid-phase extraction (SPE) cartridge by washing with methanol followed by equilibration with acidified water.
- **Sample Loading:** Load the acidified sample onto the conditioned SPE cartridge.

- Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.
- Elution: Elute the analyte and internal standard with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
- Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

3.1.2. Liquid Chromatography

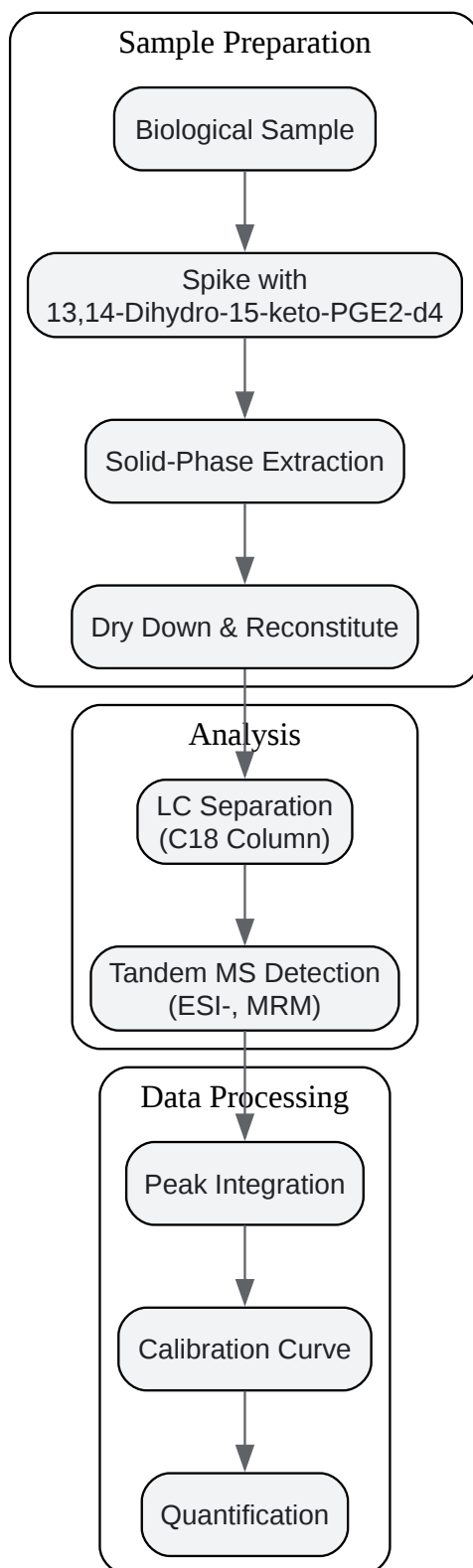
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (90:10, v/v).
- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the analytes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μ L.

3.1.3. Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: The precursor to product ion transitions for both the analyte and the internal standard need to be optimized. While specific transitions can vary between instruments, typical transitions are based on the fragmentation of the deprotonated molecule $[M-H]^-$.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
13,14-Dihydro-15-keto-PGE2	351.2	To be determined empirically
13,14-Dihydro-15-keto-PGE2-d4	355.2	To be determined empirically

Note: Product ions often result from the loss of water and/or cleavage of the cyclopentane ring or side chains.



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LC-MS/MS Experimental Workflow.

Conclusion

13,14-Dihydro-15-keto-PGE2-d4 is an indispensable tool for researchers investigating the cyclooxygenase pathway and the role of PGE2 in health and disease. Its use as an internal standard in LC-MS/MS analyses allows for the accurate and reliable quantification of the primary PGE2 metabolite, providing valuable insights into inflammatory processes, cancer biology, and other physiological and pathological conditions. The methodologies outlined in this guide provide a robust framework for the successful application of this critical analytical standard.

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